2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one is a synthetic organic compound characterized by its trifluoromethyl group and a methylamino-substituted phenyl ring. This compound is notable for its unique structural properties and potential applications in various scientific fields, particularly in medicinal chemistry and materials science. Its chemical formula is , and it has a molecular weight of 203.16 g/mol. The compound is classified under the category of trifluoromethyl ketones, which are known for their diverse reactivity and biological activities .
The synthesis of 2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one typically involves several steps:
The molecular structure of 2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one features:
CNC1=CC=C(C(F)(F)F)=C1C(=O)C
.2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one involves its interaction with biological targets:
These interactions may modulate various biochemical pathways, contributing to the compound's pharmacological effects .
Relevant data indicates that safety precautions should be taken when handling this compound due to its potential toxicity and reactivity .
2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one has several scientific uses:
This compound exemplifies the importance of fluorinated organic compounds in modern chemistry and their broad range of applications across various scientific disciplines.
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: